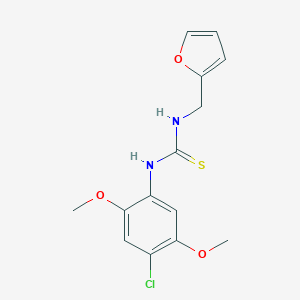![molecular formula C15H17N3O3S2 B216513 N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B216513.png)
N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide, also known as TBNPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. TBNPA belongs to the class of benzothiazole sulfonamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide is based on its ability to bind to specific target proteins and enzymes, leading to inhibition of their activity. This compound has been shown to bind to the active site of carbonic anhydrase, a key enzyme involved in the regulation of acid-base balance in the body. This compound also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is essential for normal brain function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various biological systems. This compound has been shown to modulate the activity of various enzymes and proteins, leading to changes in cellular signaling pathways and gene expression. This compound has also been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress and related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide in laboratory experiments offers several advantages, including its high potency and specificity for target enzymes and proteins. This compound is also relatively stable and easy to handle, making it a useful tool for studying various biological systems. However, the use of this compound in laboratory experiments is limited by its potential toxicity and side effects, which may require careful control of dosage and exposure levels.
Orientations Futures
There are several potential future directions for the study of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide and its potential applications. One area of interest is the development of this compound-based fluorescent probes for the detection of heavy metal ions in environmental samples. Another area of interest is the use of this compound as a potential therapeutic agent for the treatment of diseases such as Alzheimer's disease, where inhibition of acetylcholinesterase is a key target. Further studies are also needed to explore the potential applications of this compound in other areas of scientific research, including drug discovery and environmental science.
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure and high-quality product. This compound has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and environmental science. The use of this compound in laboratory experiments offers several advantages, including its high potency and specificity for target enzymes and proteins. However, the use of this compound in laboratory experiments is limited by its potential toxicity and side effects, which may require careful control of dosage and exposure levels. There are several potential future directions for the study of this compound and its potential applications, including the development of this compound-based fluorescent probes and its potential use as a therapeutic agent for the treatment of diseases such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide involves the reaction of 2-aminobenzothiazole with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with acetic anhydride to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure and high-quality product.
Applications De Recherche Scientifique
N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and environmental science. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and tyrosinase. This compound has also been studied for its potential as a fluorescent probe for the detection of heavy metal ions in environmental samples.
Propriétés
Formule moléculaire |
C15H17N3O3S2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S2/c1-10(19)16-11-6-8-12(9-7-11)23(20,21)18-15-17-13-4-2-3-5-14(13)22-15/h6-9H,2-5H2,1H3,(H,16,19)(H,17,18) |
Clé InChI |
SDXLBDMDOWTGCG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)CCCC3 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}benzoate](/img/structure/B216435.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)
![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)